molecular formula C37H69NO14 B586570 seco Erythromycin CAS No. 143416-84-6

seco Erythromycin

Cat. No. B586570
CAS RN: 143416-84-6
M. Wt: 751.952
InChI Key: HFOWQTSULPOIHU-RWJQBGPGSA-N
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Description

Seco Erythromycin is a molecule that contains a total of 122 bonds. There are 53 non-H bond(s), 2 multiple bond(s), 19 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), and 1 carboxylic acid . It is an antibiotic used for the treatment of a number of bacterial infections .


Synthesis Analysis

The Asymmetric Synthesis of Erythromycin B has been documented in the Journal of the American Chemical Society . Another study discusses the tailoring pathway modularity in the biosynthesis of erythromycin analogs heterologously engineered in E. coli . Woodward’s group extensively explored the conformational requirements for efficient acylation-based macrolactonization of erythromycin A seco acid derivatives .


Molecular Structure Analysis

The seco Erythromycin molecule contains a total of 122 bond(s). There are 53 non-H bond(s), 2 multiple bond(s), 19 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 7 hydroxyl group(s), 4 secondary alcohol(s), 2 tertiary alcohol(s) and 5 ether .


Chemical Reactions Analysis

The crucial step in Woodward’s total synthesis of erythromycin A was the macrocyclization of appropriately substituted α-hydroxy-ω-carboxylic acid, called seco acid . A variety of antibiotics have been accomplished by using carbohydrates as a chiral source .


Physical And Chemical Properties Analysis

The molecular formula of seco Erythromycin is C37H69NO14. It has a molecular weight of 751.9 g/mol . Erythromycin has several physical and chemical properties that have been analyzed in various studies .

Mechanism of Action

Target of Action

Seco Erythromycin, like its parent compound Erythromycin, primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .

Mode of Action

Seco Erythromycin acts by inhibiting protein synthesis in susceptible bacterial organisms . It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes . This binding blocks the peptide chain synthesis, ultimately inhibiting protein synthesis . This mode of action is bacteriostatic, meaning it prevents the bacteria from growing and multiplying .

Biochemical Pathways

It is known that erythromycin, and likely its seco derivative, interferes with the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it disrupts the normal function of the ribosome and prevents the formation of new proteins . This disruption can affect various downstream effects, including the growth and replication of the bacteria .

Pharmacokinetics

Erythromycin is known to be easily absorbed through the gastrointestinal system once orally administered . Its bioavailability depends on the ester type and ranges between 30% and 65% . Erythromycin is primarily metabolized in the liver, with less than 5% excreted unchanged . The elimination half-life is approximately 1.5 hours . These properties may vary for seco Erythromycin and would need to be confirmed through further studies.

Result of Action

The result of seco Erythromycin’s action is the inhibition of bacterial growth. By preventing protein synthesis, the bacteria are unable to grow and replicate, which helps control the spread of the infection . This makes seco Erythromycin effective against a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria .

Action Environment

The action of seco Erythromycin, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other antibiotics or substances can potentially affect its efficacy . Additionally, the pH and temperature of the environment can impact the stability of the compound

Future Directions

Research in the field of antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics, is a promising future direction . The conformational requirements for efficient acylation-based macrolactonization of erythromycin A seco acid derivatives is another area of interest .

properties

IUPAC Name

(2R,3S,4S,5R,6R,8R,10R,11R,12R,13R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H69NO14/c1-14-25(39)37(10,47)30(42)20(4)27(40)18(2)16-35(8,46)32(52-34-28(41)24(38(11)12)15-19(3)49-34)21(5)29(22(6)33(44)45)51-26-17-36(9,48-13)31(43)23(7)50-26/h18-26,28-32,34,39,41-43,46-47H,14-17H2,1-13H3,(H,44,45)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOWQTSULPOIHU-RWJQBGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C(C(C)C(=O)C(C)CC(C)(C(C(C)C(C(C)C(=O)O)OC1CC(C(C(O1)C)O)(C)OC)OC2C(C(CC(O2)C)N(C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@](C)([C@@H]([C@@H](C)C(=O)[C@H](C)C[C@](C)([C@@H]([C@@H](C)[C@@H]([C@@H](C)C(=O)O)O[C@H]1C[C@@]([C@H]([C@@H](O1)C)O)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747713
Record name 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

seco Erythromycin

CAS RN

143416-84-6
Record name 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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